An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of the novel compound, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine. As specific experimental data for this molecule is not widely available in peer-reviewed literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust predictive overview. The incorporation of a fluorine atom at the alpha position of the propane chain, combined with the presence of a 3,4,5-trimethoxyphenyl moiety, suggests a compound of significant interest for neuropsychopharmacological and medicinal chemistry research. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the unique potential of this fluorinated phenethylamine analog.
Introduction: Rationale for Design and Scientific Context
The field of medicinal chemistry continuously explores the modification of known psychoactive scaffolds to enhance therapeutic properties and mitigate adverse effects. The structure of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a strategic amalgamation of two key pharmacophoric elements: a fluorinated amphetamine backbone and a mescaline-like trimethoxyphenyl ring.
-
Impact of Fluorination: The introduction of fluorine into bioactive molecules is a well-established strategy in drug design.[1] Fluorine's high electronegativity and small van der Waals radius can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] In the context of phenethylamines, fluorination has been shown to modulate psychoactive properties, ranging from attenuation to enhancement and prolongation of effects.[1] Specifically, alpha-fluorination can influence metabolic pathways and receptor interactions.
-
The 3,4,5-Trimethoxyphenyl Moiety: The 3,4,5-trimethoxyphenyl (TMP) group is a structural hallmark of mescaline and is found in numerous biologically active compounds.[4][5] This moiety is recognized for its ability to interact with various biological targets, including tubulin and G-protein coupled receptors.[6][7] Its presence in a molecule often confers specific pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
The combination of these structural features in 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine presents a compelling case for its investigation as a novel psychoactive agent with potentially unique pharmacological and therapeutic characteristics.
Caption: Chemical structure of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.
Predicted Physicochemical Properties
While experimental data for the target compound is not available, the following table presents predicted physicochemical properties based on computational models and data from structurally similar compounds. These values provide a useful starting point for experimental design and analytical method development.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₈FNO₃ | - |
| Molecular Weight | 243.27 g/mol | - |
| XLogP3 | 1.1 - 1.5 | [8][9] |
| Hydrogen Bond Donor Count | 1 | [8][9] |
| Hydrogen Bond Acceptor Count | 4 | [8][9] |
| Rotatable Bond Count | 4 | [8][9] |
| Topological Polar Surface Area | 53.7 Ų | [8] |
Proposed Synthetic Pathway
A plausible synthetic route to 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine can be conceptualized based on established methods for the synthesis of fluorinated amphetamine analogs.[2][10] The following multi-step protocol is proposed as a viable approach for laboratory-scale synthesis.
Caption: Proposed synthetic workflow for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.
Step-by-Step Experimental Protocol (Hypothetical)
-
Step 1: α-Bromination of 3,4,5-Trimethoxypropiophenone.
-
Dissolve 3,4,5-trimethoxypropiophenone in a suitable solvent such as glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise at room temperature while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the crude 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one.
-
-
Step 2: Fluorination of the α-Bromo Ketone.
-
Dissolve the crude 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one in an anhydrous aprotic solvent like acetonitrile.
-
Add a fluorinating agent such as silver fluoride (AgF) or a milder alternative like Selectfluor.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and filter to remove insoluble salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-fluoro-1-(3,4,5-trimethoxyphenyl)propan-1-one.
-
-
Step 3: Reductive Amination.
-
Dissolve the crude fluoro-ketone in methanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), in portions.
-
Stir the reaction at room temperature until the imine intermediate is fully reduced (monitor by TLC or GC-MS).
-
Quench the reaction carefully with dilute hydrochloric acid.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine.
-
Purify the final product by distillation under reduced pressure or by column chromatography.
-
Anticipated Spectroscopic Characterization
The successful synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine would be confirmed by a combination of spectroscopic techniques. The following are the expected key features:
-
¹H NMR:
-
Singlets for the methoxy protons (O-CH₃) around 3.8-3.9 ppm.
-
A singlet for the aromatic protons of the trimethoxyphenyl ring.
-
A doublet for the methyl group (CH₃) on the propane chain, split by the adjacent fluorine atom.
-
A multiplet for the methylene group (CH₂) adjacent to the amine, likely showing coupling to both the fluorine and the amine protons.
-
A broad singlet for the amine protons (NH₂), which may exchange with D₂O.
-
-
¹³C NMR:
-
Distinct signals for the aromatic carbons, with those bearing methoxy groups shifted downfield.
-
A signal for the carbon bearing the fluorine atom (C-F) that will appear as a doublet due to one-bond C-F coupling.
-
Signals for the methoxy carbons.
-
Signals for the other aliphatic carbons.
-
-
¹⁹F NMR:
-
A characteristic signal for the single fluorine atom, likely appearing as a multiplet due to coupling with the neighboring protons.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for aromatic and aliphatic groups around 2800-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.
-
A strong C-O stretching band for the methoxy groups.
-
A C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the exact mass of the compound.
-
Characteristic fragmentation patterns, including the loss of the amine group and fragmentation of the side chain.
-
Potential Biological Activity and Research Applications (Hypothetical)
Based on its structural similarity to known psychoactive compounds, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is likely to interact with monoamine neurotransmitter systems in the central nervous system.
-
Potential Mechanism of Action: It is hypothesized that this compound may act as a releasing agent and/or reuptake inhibitor of serotonin, dopamine, and norepinephrine. The trimethoxyphenyl moiety suggests a potential affinity for serotonin 5-HT₂ family receptors, similar to mescaline and other psychedelic phenethylamines. The alpha-fluorination could influence its metabolic stability and potency compared to its non-fluorinated analog.[1]
-
Research Applications:
-
Neuropharmacology: This compound could serve as a valuable research tool for probing the structure-activity relationships of fluorinated phenethylamines and their interactions with monoaminergic and serotonergic systems.
-
Drug Development: Investigation of its psychoactive profile could reveal potential therapeutic applications, for example, as an antidepressant or anxiolytic, although this would require extensive preclinical and clinical evaluation.
-
Positron Emission Tomography (PET) Imaging: Radiolabeled versions (e.g., with ¹⁸F) could potentially be developed as PET ligands for imaging monoamine transporters or specific serotonin receptor subtypes in the brain.[11]
-
Safety and Handling
As the toxicological properties of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine have not been investigated, it should be handled with extreme caution.[12] The following precautions are recommended based on the safety data for similar compounds:[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Beger, J., et al. (2004). An Easy Three Step Synthesis of Perfluoroalkylated Amphetamines. Tetrahedron Letters, 45(40), 7705-7707. [Source: Academia.edu, Request PDF]
- Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & Biodiversity, 3(3), 326-336. [DOI: 10.1002/cbdv.200690035]
- Duan, J., et al. (1998). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 25(8), 735-742. [DOI: 10.1016/s0969-8051(98)00053-x]
- Rhodium.ws. Synthesis of 4-Fluoroamphetamine. [Source: Erowid]
- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [DOI: 10.1002/dta.1389]
- BenchChem. (2025).
- Al-Ostath, A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1696-1712. [DOI: 10.1080/14756366.2021.1950291]
- PubChem. (n.d.). 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.
- Rastogi, S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4501. [DOI: 10.3390/molecules28114501]
- PubChem. (n.d.). 2-(4-Fluoro-3,5-dimethoxyphenyl)propan-2-amine.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Fluoro-3-methoxybenzaldehyde.
- Cayman Chemical. (2021). Safety Data Sheet - 17-chlorophenyl trinor Prostaglandin F2α ethyl amide.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [DOI: 10.1039/b711844a]
- Echemi. (n.d.). 6-[[5-Fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)
- Enamine. (n.d.). Safety Data Sheet - 2-methoxy-5-(trifluoromethoxy)benzaldehyde.
Sources
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine | C11H16FNO3 | CID 126843896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluoro-3,5-dimethoxyphenyl)propan-2-amine | C11H16FNO2 | CID 84782826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.ca [fishersci.ca]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. echemi.com [echemi.com]
- 15. enamine.enamine.net [enamine.enamine.net]
